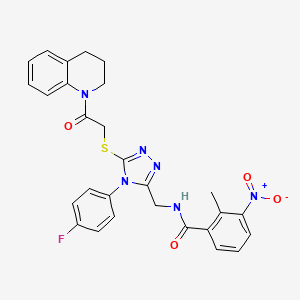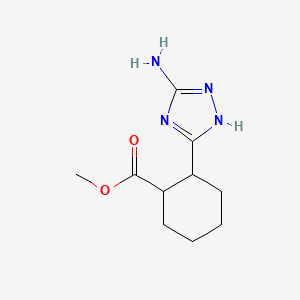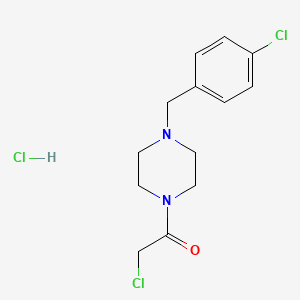![molecular formula C8H4ClF3N4O B2441067 3-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amin CAS No. 2453324-83-7](/img/structure/B2441067.png)
3-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine is a chemical compound with the molecular formula C8H4ClF3N4O. It is known for its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and an oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug development, particularly for its antibacterial and antifungal properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .
Mode of Action
Based on the activity of structurally similar compounds, it may act by inhibiting the function of its target proteins, thereby disrupting essential biological processes
Biochemical Pathways
Inhibition of pptases can disrupt the biosynthesis of fatty acids and polyketides, which are critical for various cellular functions . This disruption can lead to a halt in bacterial proliferation .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and logp value, suggest that it may have favorable bioavailability .
Result of Action
Based on the activity of structurally similar compounds, it may lead to the attenuation of secondary metabolism and thwarting of bacterial growth .
Biochemische Analyse
Biochemical Properties
It is known that the compound contains a pyridine ring, which is a basic aromatic heterocycle that often participates in biochemical reactions . The trifluoromethyl group attached to the pyridine ring could potentially interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Compounds with similar structures have been shown to influence cell function . For example, some pyridine derivatives have been found to inhibit bacterial growth by attenuating secondary metabolism .
Molecular Mechanism
It is known that the compound contains a trifluoromethyl group, which can participate in halogen bonding and influence the activity of various biomolecules .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine typically involves multiple steps. One common method starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is then reacted with appropriate reagents to form the oxadiazole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters. Safety measures are crucial due to the use of potentially hazardous reagents and conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine and oxadiazole derivatives, such as:
- 3-Chloro-5-(trifluoromethyl)pyridin-2-ol
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide .
Uniqueness
What sets 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4O/c9-4-1-3(8(10,11)12)2-14-5(4)6-15-7(13)17-16-6/h1-2H,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHUHOHKURVTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NOC(=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(4-FLUOROPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B2440985.png)


![8-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2440992.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B2440993.png)
![2-(4-ethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2440994.png)
![3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2440995.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2440996.png)
![[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2440997.png)





